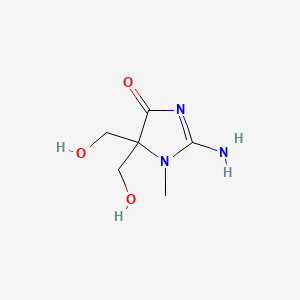

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one

Description

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one is a substituted imidazole derivative characterized by its hydroxymethyl and methyl functional groups. Its molecular framework allows for diverse reactivity, particularly in forming hydrogen bonds and participating in condensation reactions.

Properties

IUPAC Name |

2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOQNIALPPCYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C1(CO)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one typically involves the reaction of 5,5-bis(hydroxymethyl)creatinine with aromatic aldehydes in the presence of boron trifluoride etherate. This reaction results in the formation of 2-aryl derivatives of the compound . The reaction conditions include the use of diethyl ether as a solvent and a vacuum desiccator for product isolation .

Industrial Production Methods

While specific industrial production methods for 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires evaluating structural analogs, reactivity, solubility, and functional applications. However, the provided evidence lacks direct information on 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one or its analogs. Below is an inferred analysis based on general chemical principles and indirect references from the evidence:

Structural Analogues

- Sucrose (CAS 57-50-1): A carbohydrate with multiple hydroxyl groups . While structurally distinct from the imidazole derivative, sucrose’s hydroxyl-rich structure highlights the importance of hydrogen bonding in solubility, a feature shared with 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one.

- Polyethylene Glycols (PEGs) (CAS 25322-68-3): PEG200 and PEG400 are hydrophilic polymers . Their hydroxyl-terminated chains contrast with the imidazole ring’s rigidity but underscore the role of hydroxymethyl groups in modulating hydrophilicity.

Reactivity and Stability

- Lead-containing compounds (e.g., triphenylplumbyl derivatives in ): These exhibit metal-coordination properties , unlike the target compound, which lacks heavy metals. The absence of lead in 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one reduces toxicity risks but limits catalytic applications.

Solubility and Formulation

- Sucrose vs. PEGs: Sucrose’s high water solubility (≥2000 g/L at 25°C) exceeds typical imidazole derivatives due to its polyol structure.

Biological Activity

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one (commonly referred to as ABMI ) is a nitrogen-containing heterocyclic compound with the molecular formula . Its structure features an imidazole ring, which is significant in many biologically active molecules. This compound has garnered attention due to its potential therapeutic applications and interactions with biological macromolecules.

Chemical Structure and Properties

The unique features of ABMI include:

- Hydroxymethyl groups at the 5-position of the imidazole ring.

- An amino group at the 2-position.

- A methyl group at the 1-position.

These functional groups contribute to its solubility and reactivity, enhancing its biological activity and potential as a pharmacophore in drug design.

Biological Activity

Research indicates that ABMI exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : ABMI has shown promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, indicating effective inhibition of bacterial growth.

- Anti-inflammatory Effects : Studies suggest that ABMI can modulate inflammatory responses, potentially making it useful in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines.

- Enzyme Interaction : The compound's ability to form hydrogen bonds due to its hydroxymethyl and amino groups enhances its binding affinity to enzymes and receptors. This characteristic is crucial for understanding its mechanism of action in biological systems.

Synthesis Methods

ABMI can be synthesized through various methods, including:

- Formylation reactions involving imidazole derivatives.

- Hydroxymethylation processes using formaldehyde under controlled conditions.

Table 1: Summary of Biological Activities of ABMI

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for drug development | |

| Anti-inflammatory | Modulates cytokine production; potential therapeutic applications | |

| Enzyme Interaction | High binding affinity due to functional groups; impacts enzymatic activity |

Case Study: Antimicrobial Efficacy

In a controlled study, ABMI was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colony-forming units (CFUs) at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties. The study highlighted the potential for developing ABMI-based therapeutics for bacterial infections.

Case Study: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of ABMI in a murine model of arthritis. Treatment with ABMI resulted in reduced swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

ABMI shares structural similarities with several other imidazole derivatives. The following table highlights key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylimidazol-4-one | C4H6N2O | Lacks hydroxymethyl groups; simpler structure |

| 2-Amino-4-methylimidazole | C5H7N3 | Different substitution pattern on imidazole ring |

| 5-Hydroxymethyl-1-methylimidazol-4-one | C6H8N2O | Contains only one amino group; less complex |

Uniqueness : The presence of two hydroxymethyl groups distinguishes ABMI from these similar compounds, potentially enhancing its solubility and reactivity compared to others.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Optimize reflux time and solvent selection. For example, DMSO is effective for imidazole derivatives under reflux (18 hours at reduced pressure), yielding 65% after crystallization (water-ethanol) . Transition-metal-free conditions (e.g., base-promoted cyclization) can minimize side reactions for imidazolone formation . Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reactants like amidines and ketones.

Q. What spectroscopic techniques are essential for characterizing 2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one?

- Methodological Answer :

- 1H/13C NMR : Identify methyl groups (δ ~2.5 ppm for CH3) and hydroxyl protons (broad signals ~5 ppm) .

- FT-IR : Confirm hydroxyl (-OH, ~3200–3500 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C16H15N3O in analogous structures) .

Q. How can solubility challenges for this compound in aqueous and organic solvents be addressed experimentally?

- Methodological Answer : Test solubility in DMSO (common for polar heterocycles) and ethanol-water mixtures . For hydrophobic analogs (e.g., diphenyl derivatives), use THF or dichloromethane . Adjust pH to ionize functional groups (e.g., amino groups) for aqueous solubility.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., tautomerism) by cooling samples to -40°C .

- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons and assign overlapping signals .

- X-ray Crystallography : Resolve structural ambiguities (e.g., confirmed via CCDC 1017138 for similar imidazolones) .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly for antimicrobial or anticancer applications?

- Methodological Answer :

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- MTT Assay : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- SAR Studies : Modify substituents (e.g., hydroxymethyl groups) to correlate structure with activity .

Q. How can mechanistic insights into the compound’s reactivity (e.g., ring-opening or hydroxyl group participation) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .

- Isotopic Labeling : Use deuterated solvents (D2O) or 18O-labeled reagents to trace hydroxyl participation .

- Computational Modeling : Employ DFT calculations to predict transition states (e.g., for cyclization pathways) .

Data Interpretation and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purification : Recrystallize using mixed solvents (e.g., ethanol-water) to remove impurities .

- DSC Analysis : Measure thermal behavior (melting range 107–143°C for related imidazoles) to confirm purity .

Q. What are the best practices for reproducing synthetic yields across different laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.